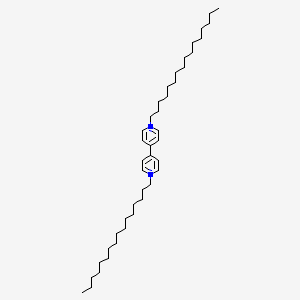
4,4'-Bipyridinium, 1,1'-dihexadecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Bipyridinium, 1,1’-dihexadecyl- is a derivative of bipyridinium, commonly known as viologen. This compound is characterized by the presence of two pyridinium rings connected by a single bond and substituted with hexadecyl groups. Viologens are well-known for their redox properties and are widely studied in the field of supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-bipyridinium derivatives typically involves the Zincke reaction, where rigid, electron-rich aromatic diamines react with 1,1’-bis(2,4-dinitrophenyl)-4,4’-bipyridinium salts . This method allows for the production of conjugated oligomers containing multiple aromatic or heterocyclic residues. The reaction conditions often include the use of polar solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of 4,4’-bipyridinium, 1,1’-dihexadecyl- may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bipyridinium, 1,1’-dihexadecyl- undergoes various chemical reactions, including:
Redox Reactions: The compound can undergo reversible one- and two-electron reductions, which are accompanied by significant changes in UV-vis absorption spectra.
Substitution Reactions: The presence of pyridinium rings allows for nucleophilic substitution reactions, where nucleophiles can replace substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as sodium dithionite for redox reactions and nucleophiles like amines for substitution reactions. The reactions are typically carried out in polar solvents under controlled temperatures .
Major Products Formed
The major products formed from these reactions include reduced forms of the compound in redox reactions and substituted derivatives in nucleophilic substitution reactions .
Scientific Research Applications
4,4’-Bipyridinium, 1,1’-dihexadecyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4,4’-bipyridinium, 1,1’-dihexadecyl- exerts its effects involves its redox properties. The compound can undergo reversible reduction, which allows it to participate in electron transfer processes. In biological systems, it can induce apoptosis in cancer cells by damaging cell membranes through electrostatic and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,1’-Dioctadecyl-4,4’-bipyridinium dibromide: Similar in structure but with octadecyl groups instead of hexadecyl.
1,1’-Dihexadecyl-4,4’-bipyridinium dichloride: Similar but with chloride ions instead of bromide.
Uniqueness
4,4’-Bipyridinium, 1,1’-dihexadecyl- is unique due to its specific substitution with hexadecyl groups, which enhances its solubility in non-polar solvents and its ability to form aggregates in solution . This property makes it particularly useful in the development of ionic liquid crystals and other advanced materials.
Properties
CAS No. |
47853-21-4 |
|---|---|
Molecular Formula |
C42H74N2+2 |
Molecular Weight |
607.0 g/mol |
IUPAC Name |
1-hexadecyl-4-(1-hexadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C42H74N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-35-43-37-31-41(32-38-43)42-33-39-44(40-34-42)36-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-34,37-40H,3-30,35-36H2,1-2H3/q+2 |
InChI Key |
DUYKPDOXCPQLIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















